molecular formula C20H30O2 B1199136 Oryzalexin A CAS No. 85394-31-6

Oryzalexin A

Cat. No.: B1199136
CAS No.: 85394-31-6
M. Wt: 302.5 g/mol
InChI Key: QOWLIQGNZBOQNG-JECYIRHJSA-N
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Description

Oryzalexin A is a pimarane-type diterpenoid phytoalexin produced by rice (Oryza sativa) in response to pathogen attacks, such as infection by Magnaporthe oryzae (rice blast fungus) . Structurally, it is identified as 3-hydroxy-7-oxo-sandaracopimaradiene , featuring a tricyclic skeleton with hydroxyl and ketone functional groups critical for its bioactivity. This compound accumulates in rice tissues post-elicitation by pathogen-derived signals or abiotic stressors like UV radiation . Its biosynthesis involves cytochrome P450 (CYP) enzymes, including CYP76M8 and CYP76M6, which hydroxylate ent-sandaracopimaradiene at specific positions (C-7β and C-9β, respectively) to generate distinct oryzalexin derivatives .

Properties

CAS No.

85394-31-6

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(2R,4aR,4bS,7S,10aS)-7-ethenyl-2-hydroxy-1,1,4a,7-tetramethyl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-9-one

InChI

InChI=1S/C20H30O2/c1-6-19(4)9-7-14-13(12-19)15(21)11-16-18(2,3)17(22)8-10-20(14,16)5/h6,12,14,16-17,22H,1,7-11H2,2-5H3/t14-,16-,17-,19-,20+/m1/s1

InChI Key

QOWLIQGNZBOQNG-JECYIRHJSA-N

SMILES

CC1(C(CCC2(C1CC(=O)C3=CC(CCC32)(C)C=C)C)O)C

Isomeric SMILES

C[C@]1(CC[C@@H]2C(=C1)C(=O)C[C@H]3[C@]2(CC[C@H](C3(C)C)O)C)C=C

Canonical SMILES

CC1(C(CCC2(C1CC(=O)C3=CC(CCC32)(C)C=C)C)O)C

Origin of Product

United States

Comparison with Similar Compounds

Oryzalexin A belongs to a broader family of rice diterpenoid phytoalexins, including other oryzalexins (C, D, E, S), momilactones (A/B), and phytocassanes (A–E). Below is a detailed comparison:

Key Insights :

  • Structural Divergence: this compound and D share a pimarane backbone but differ in oxidation states (C-7β hydroxylation in D vs. oxidation to a ketone in A). Oryzalexin S, a stemarane diterpenoid, requires hydroxylation at C-2α and C-19, distinguishing it from other oryzalexins .
  • Enzymatic Specificity : CYP76M8 is pivotal for this compound/D biosynthesis, while CYP76M6 generates oryzalexin E . Momilactones rely on OsCPS4 and OsKSL4 in a conserved gene cluster, whereas phytocassanes depend on OsCPS2 .
  • Subspecies Specificity : Oryzalexin S biosynthesis is restricted to japonica rice due to the subspecies-specific chromosome 7 gene cluster (c7BGC), absent in indica .
Functional and Ecological Roles
Compound Antifungal Activity Mechanism of Action Pathogen Targets
This compound Inhibits spore germination Membrane disruption (proposed) Magnaporthe oryzae
Oryzalexin D Blocks germ tube growth Detergent-like membrane permeabilization M. oryzae, Rhizoctonia solani
Momilactone A Broad-spectrum antimicrobial ROS induction, stomatal closure Bacterial and fungal pathogens
Phytocassane A Suppresses fungal hyphal growth Unknown (likely oxidative stress) M. oryzae

Key Insights :

  • This compound and D exhibit complementary roles: A targets early spore germination, while D disrupts germ tube elongation .
  • Momilactones and phytocassanes show broader activity, possibly due to their ability to induce systemic resistance via reactive oxygen species (ROS) .
Evolutionary and Agricultural Implications
  • Gene Cluster Conservation : The chromosome 4 cluster (c4BGC) for momilactones is evolutionarily conserved, while the c7BGC for oryzalexin S is prone to subspecies-specific loss, reflecting divergent pathogen defense strategies .
  • Biotechnological Potential: Engineering CYP76M8 or CYP71Z21/Z22 could enhance oryzalexin production, improving rice blast resistance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oryzalexin A
Reactant of Route 2
Oryzalexin A

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